4-Bromo-5-fluoroisoquinoline is derived from isoquinoline, a bicyclic structure formed by the fusion of a benzene ring with a pyridine ring. It is categorized as a heterocyclic organic compound, specifically an aromatic compound due to the presence of alternating double bonds in its ring structure. The incorporation of halogens (bromine and fluorine) enhances its reactivity and biological properties, making it a significant building block in medicinal chemistry and materials science.
The synthesis of 4-Bromo-5-fluoroisoquinoline can be achieved through several methods, primarily involving halogenation reactions:
The molecular structure of 4-Bromo-5-fluoroisoquinoline features a fused bicyclic system with distinct substituents:
4-Bromo-5-fluoroisoquinoline is involved in various chemical reactions that exploit its functional groups:
The mechanism of action for 4-Bromo-5-fluoroisoquinoline revolves around its reactivity as a nucleophile or electrophile:
The compound exhibits favorable pharmacokinetic properties such as high gastrointestinal absorption and permeability across biological membranes, making it suitable for therapeutic applications.
4-Bromo-5-fluoroisoquinoline has diverse applications across various scientific fields:
Isoquinolines represent a privileged scaffold in medicinal chemistry and materials science, where strategic halogenation profoundly alters their physicochemical and biological profiles. The introduction of both bromine and fluorine at the 4- and 5-positions creates a distinct electronic environment characterized by synergistic effects: bromine serves as a versatile handle for cross-coupling reactions due to its moderate leaving-group ability, while fluorine enhances electron deficiency and influences dipole moments through its strong electron-withdrawing nature. This combination enables precise modulation of aromatic systems for targeted applications, positioning 4-Bromo-5-fluoroisoquinoline (CAS 351457-58-4, C~9~H~5~BrFN, MW 226.05 g/mol) as a high-value synthetic intermediate [1] [3].
Table 1: Comparative Halogen Effects in Isoquinoline Derivatives
Position/Substituents | σ~m~ (Hammett) | Electrostatic Potential | Primary Applications |
---|---|---|---|
4-Bromo-5-fluoro | +0.37 (Br), +0.34 (F) | High polarity gradient | Cross-coupling precursors, OLED emitters |
5-Fluoro (unsubstituted) | +0.34 | Moderate polarization | Antibacterial agents |
4-Bromo (unsubstituted) | +0.37 | Localized electron depletion | Suzuki coupling substrates |
6-Fluoro-4-bromo (quinoline) | +0.34 (F), +0.37 (Br) | Asymmetric distribution | IDO inhibitors (e.g., linrodostat precursors) [10] |
Bromo-fluoro substitution patterns confer three principal advantages:
Reactivity Control: Bromine undergoes regioselective Pd-catalyzed cross-coupling (Suzuki, Stille) without competing C-F activation, enabling efficient derivatization. The fluorine atom further activates the C4 position toward nucleophilic substitution but stabilizes the ring against unwanted side reactions [2] [6].
Enhanced Binding Affinity: Fluorine engages in dipolar interactions with protein backbone amides and influences bioavailability through membrane permeability enhancement. Bromine provides hydrophobic contacts and halogen bonding with carbonyl groups (distance: 3.0–3.5 Å, angle: 140–180°), as observed in kinase inhibitor complexes [9].
Electronic Tuning: Computational analyses (DFT) reveal that 4-Br/5-F substitution lowers the LUMO (-1.98 eV) versus unsubstituted isoquinoline (-1.62 eV), facilitating electron injection in materials applications. This configuration also increases dipole moment (μ = 2.78 D) compared to mono-halogenated analogs (μ = 1.45–2.10 D) [4] [10].
Drug Discovery
This scaffold serves as a precursor to bioactive molecules targeting:
Materials Science
Despite its utility, significant limitations persist:
Table 2: Key Research Applications and Limitations of 4-Bromo-5-fluoroisoquinoline
Application Domain | Demonstrated Utility | Critical Research Gaps |
---|---|---|
Oncology Drug Development | IDO1 inhibition via linrodostat-like derivatives | Limited in vivo PK/PD data; metabolic stability studies needed |
Neurotherapeutics | AChE inhibition predicted computationally | Lack of in vitro validation; BBB permeability assessment |
OLED Emitters | AIE behavior in model compounds | Device efficiency unreported; host-guest matrix optimization required |
Synthetic Methodology | Regioselective C4 bromination | Scalable (>100g) protocols lacking; isomer separation challenges |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7